molecular formula C13H10N2 B3431424 2-Phenyl-2-(pyridin-2-yl)acetonitrile CAS No. 9010-10-0

2-Phenyl-2-(pyridin-2-yl)acetonitrile

Cat. No. B3431424
Key on ui cas rn: 9010-10-0
M. Wt: 194.23 g/mol
InChI Key: CAXNYFPECZCGFK-UHFFFAOYSA-N
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Patent
US06548522B1

Procedure details

A solution of (RS)-phenyl-pyridin-2-yl-acetonitrile (0.928 g, 4.80 mmol) in 5 ml of conc. sulfuric acid was stirred overnight at room temperature. The mixture is poured on 100 g of ice, the pH is adjusted to 8-9 by addition of 28% sodium hydroxide solution and the product is extracted with ethyl acetate/water. After drying (MgSO4) and concentration, the crude material is purified by flash chromatography on silicagel using ethyl acetate as eluant to yield 0.878 g (4.14 mmol, 86%) of (RS)-phenyl-pyridin-2-yl-acetamide as a white solid, m.p. 134° C. and MS: m/e=213.2 (M+H+).
Quantity
0.928 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:16].[Na+]>S(=O)(=O)(O)O>[C:1]1([CH:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[C:8]([NH2:9])=[O:16])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.928 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)C1=NC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product is extracted with ethyl acetate/water
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4) and concentration
CUSTOM
Type
CUSTOM
Details
the crude material is purified by flash chromatography on silicagel

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)N)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.14 mmol
AMOUNT: MASS 0.878 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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